4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol 4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16072168
InChI: InChI=1S/C13H9ClN4OS/c14-10-4-1-3-9(7-10)8-15-18-12(16-17-13(18)20)11-5-2-6-19-11/h1-8H,(H,17,20)/b15-8+
SMILES:
Molecular Formula: C13H9ClN4OS
Molecular Weight: 304.76 g/mol

4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC16072168

Molecular Formula: C13H9ClN4OS

Molecular Weight: 304.76 g/mol

* For research use only. Not for human or veterinary use.

4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol -

Specification

Molecular Formula C13H9ClN4OS
Molecular Weight 304.76 g/mol
IUPAC Name 4-[(E)-(3-chlorophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C13H9ClN4OS/c14-10-4-1-3-9(7-10)8-15-18-12(16-17-13(18)20)11-5-2-6-19-11/h1-8H,(H,17,20)/b15-8+
Standard InChI Key QIHKXJMAMVEEJC-OVCLIPMQSA-N
Isomeric SMILES C1=CC(=CC(=C1)Cl)/C=N/N2C(=NNC2=S)C3=CC=CO3
Canonical SMILES C1=CC(=CC(=C1)Cl)C=NN2C(=NNC2=S)C3=CC=CO3

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound 4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol has the molecular formula C₁₃H₉ClN₄OS and a molecular weight of 304.76 g/mol. Its IUPAC name is 4-[(E)-(3-chlorophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione, reflecting the presence of a triazole ring (positions 1,2,4), a 3-chlorobenzylidene substituent at position 4, a furan-2-yl group at position 5, and a thione group at position 3 .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₃H₉ClN₄OS
Molecular Weight304.76 g/mol
IUPAC Name4-[(E)-(3-chlorophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
CAS NumberNot publicly disclosed
SMILESC1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Cl

Structural Analysis

The compound’s structure was confirmed via spectroscopic techniques:

  • IR Spectroscopy: A strong absorption band at 1187 cm⁻¹ corresponds to the C=S stretch of the thione group . Bands at 1630–1643 cm⁻¹ are attributed to C=N and C=C vibrations from the triazole and aromatic rings .

  • ¹H NMR: Aromatic protons from the 3-chlorophenyl and furyl groups appear as multiplet signals between δ 6.81–8.11 ppm, while the NH proton resonates as a singlet near δ 8.84 ppm .

  • ¹³C NMR: The thione carbon (C=S) is observed at δ 179.66 ppm, and imine carbons (C=N) at δ 152.52–162.58 ppm .

Synthesis and Reaction Mechanisms

Synthetic Route

The compound is synthesized through a condensation reaction between 3-chlorobenzaldehyde and 5-(furan-2-yl)-1H-1,2,4-triazole-3-thiol in the presence of an acid catalyst (e.g., acetic acid) under reflux conditions.

Reaction Equation:

3-Chlorobenzaldehyde+5-(Furan-2-yl)-1H-1,2,4-triazole-3-thiolRefluxEthanol, HClProduct+H2O\text{3-Chlorobenzaldehyde} + \text{5-(Furan-2-yl)-1H-1,2,4-triazole-3-thiol} \xrightarrow[\text{Reflux}]{\text{Ethanol, HCl}} \text{Product} + \text{H}_2\text{O}

Optimization of Reaction Conditions

  • Solvent: Ethanol (polar protic) facilitates proton transfer and stabilizes intermediates.

  • Temperature: Reflux at 78–80°C ensures sufficient energy for imine bond formation.

  • Catalyst: Acidic conditions (e.g., HCl) protonate the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the triazole-thiol’s amino group.

Table 2: Typical Synthesis Parameters

ParameterConditionSource
SolventEthanol
Temperature78–80°C (reflux)
Reaction Time5–6 hours
CatalystHydrochloric acid
Yield70–78%

Structure-Activity Relationships (SAR)

Role of the 3-Chlorobenzylidene Group

The 3-chlorophenyl substituent contributes to lipophilicity, enhancing membrane permeability and target binding. Chlorine’s electron-withdrawing effect stabilizes the imine bond (C=N), increasing metabolic stability .

Impact of the Furan Moiety

The furan ring provides a hydrogen bond acceptor site, facilitating interactions with biological targets. Its planar structure may also promote π-π stacking with aromatic residues in enzyme active sites .

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